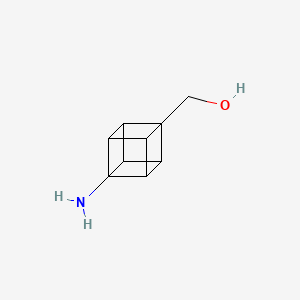

(1-Amino-cuban-4-yl)-methanol

Description

Theoretical Foundations of Molecular Strain in Organic Systems

The stability of a molecule is intrinsically linked to its internal energy, a concept that is central to the theoretical foundations of molecular strain. bldpharm.com Strain arises when a molecule's geometry deviates from its ideal, lowest-energy conformation, leading to an increase in its internal energy. bldpharm.comsigmaaldrich.com This excess energy, known as strain energy, can be attributed to several factors:

Angle Strain: This occurs when bond angles are forced to deviate from their ideal values, as dictated by the hybridization of the atoms involved. sigmaaldrich.comnih.gov For example, the sp³-hybridized carbon atoms in alkanes prefer a tetrahedral geometry with bond angles of 109.5°. In a molecule like cyclopropane, the C-C-C bond angles are compressed to 60°, resulting in significant angle strain. nih.gov

Torsional Strain: This type of strain arises from the repulsion between electron clouds of atoms or groups that are in close proximity but not directly bonded to each other, particularly when they are in an eclipsed conformation. sigmaaldrich.comnih.gov

Steric Strain (Van der Waals Strain): This occurs when non-bonded atoms or groups are forced closer than their van der Waals radii allow, leading to repulsive interactions. bldpharm.com

Molecules with high strain energies are thermodynamically less stable and often more reactive, as the release of this strain can be a driving force for chemical transformations. sigmaaldrich.com Theoretical models, including molecular mechanics and quantum mechanics, are crucial tools for quantifying and predicting the effects of strain on molecular structure and reactivity. rsc.org

Historical Development of Cubane (B1203433) Chemistry and its Foundational Syntheses

For many years, the synthesis of a molecule with carbon atoms arranged at the corners of a cube was considered an impossible feat due to the immense angle strain imposed by the 90° bond angles. acs.orgdigitellinc.com However, in 1964, Philip E. Eaton and Thomas W. Cole at the University of Chicago achieved the landmark synthesis of cubane (C₈H₈). researchgate.netresearchgate.netbldpharm.com This achievement was a watershed moment in organic chemistry, demonstrating that highly strained molecules could be created and were kinetically stable. digitellinc.com

The original synthesis was a multi-step process starting from 2-cyclopentenone. acs.orgnih.gov A key step involved a photochemical [2+2] cycloaddition to form the cage-like structure, followed by a Favorskii rearrangement to contract a ring and ultimately form the cubane framework. acs.orgresearchgate.net Subsequent improvements to the synthesis were developed, notably by N.B. Chapman and colleagues, which provided a more efficient route to cubane-1,4-dicarboxylic acid, a key intermediate for the synthesis of other cubane derivatives. researchgate.net This improved synthesis has since been scaled up for commercial production. researchgate.net

Significance of Strained Cage Compounds in Contemporary Organic and Materials Research

The successful synthesis of cubane and other strained cage compounds has opened up new avenues of research with far-reaching implications. While thermodynamically unstable, the kinetic stability of the cubane cage, which does not readily decompose below 200°C, makes it a unique building block. researchgate.netechemi.com The high density and large amount of stored energy due to strain make cubane derivatives attractive for applications as high-performance explosives and propellants. biosynth.com

Beyond energetic materials, the rigid, well-defined three-dimensional structure of the cubane scaffold has garnered significant interest in materials science and medicinal chemistry. In materials science, the defined geometry of cubanes allows them to serve as building blocks for nanoarchitectures. In medicinal chemistry, the cubane cage is explored as a bioisostere for benzene (B151609) rings. researchgate.netnih.gov The diagonal distance across the cubane core is similar to the para-substituted positions on a benzene ring, allowing for the creation of drug analogues with potentially improved properties such as metabolic stability and solubility. researchgate.netacs.org The ability to functionalize each of the eight vertices of the cubane cage provides a scaffold for creating complex molecules with precise spatial arrangements of functional groups. researchgate.netnih.gov

Contextualizing (1-Amino-cuban-4-yl)-methanol within Cubane Derivative Research

This compound is a 1,4-disubstituted cubane derivative. biosynth.com This substitution pattern is significant because 1,4-disubstituted cubanes are among the most accessible derivatives, largely due to the efficient synthesis of cubane-1,4-dicarboxylic acid. researchgate.netacs.org This accessibility has made them a focal point for research into the applications of cubane-containing molecules. researchgate.net

The compound itself, with the chemical formula C₉H₁₁NO and a molecular weight of 149.19 g/mol , features two important functional groups: an amino group and a methanol (B129727) group, positioned at opposite corners of the cubane cage. echemi.combiosynth.com These functional groups provide handles for further chemical modifications, making this compound a potentially valuable building block in the synthesis of more complex molecules for medicinal chemistry and materials science.

While specific research focusing solely on this compound is not extensively documented in publicly available literature, its structure is representative of a class of compounds that are actively investigated. For instance, (aminomethyl)cubane was one of the first cubane derivatives to be studied for its biological activity, specifically as an inhibitor of monoamine oxidase-B. researchgate.net The study of 1,4-disubstituted cubanes has also been prominent in the development of energetic materials and in investigations comparing their properties to analogous 1,4-disubstituted phenyl compounds in the context of neuroprotective agents. acs.orgresearchgate.net

The availability of this compound as a research chemical suggests its utility as a starting material or intermediate. biosynth.com Its bifunctional nature, with an amino and a hydroxyl group, allows for a range of chemical transformations, enabling its incorporation into larger, more complex molecular architectures. The rigid cubane core ensures a precise and predictable spatial relationship between these two functional groups, a desirable feature in rational drug design and the construction of novel materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

(4-aminocuban-1-yl)methanol |

InChI |

InChI=1S/C9H11NO/c10-9-5-2-6(9)4-7(9)3(5)8(2,4)1-11/h2-7,11H,1,10H2 |

InChI Key |

CNVLGGRIHLHVAV-UHFFFAOYSA-N |

Canonical SMILES |

C(C12C3C4C1C5C2C3C45N)O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Amino Cuban 4 Yl Methanol and Analogous Cubane Amino Alcohol Derivatives

Strategies for Cubane (B1203433) Core Construction

The assembly of the cubane skeleton, a C₈H₈ platonic hydrocarbon, is a significant challenge in organic synthesis due to its 90° bond angles, which induce considerable ring strain. wikipedia.org Nevertheless, several successful strategies have been developed since its first synthesis by Philip Eaton and Thomas Cole in 1964. wikipedia.orgsciencemadness.org These routes generally involve the creation of a cyclopentanone-like precursor, followed by a series of key reactions to form the cage structure. petrolpark.co.uk

Multistep Convergent and Linear Synthetic Sequences

The general pathway begins with a cyclopentanone (B42830) derivative, which undergoes bromination and subsequent reactions to prepare it for cage formation. wikipedia.orgpetrolpark.co.uk These sequences, while often lengthy, are well-established and provide reliable access to the cubane core, which can then be elaborated into various derivatives. ic.ac.uk The synthesis of cubane-1,4-dicarboxylic acid has been successfully scaled up for production in multi-kilogram batches. ic.ac.uk

Photochemical Cycloaddition Reactions in Cage Formation

A critical step in many cubane syntheses is an intramolecular [2+2] photochemical cycloaddition. petrolpark.co.ukacs.org This reaction is responsible for forming the final bonds that close the cage structure. wikipedia.org Typically, a precursor molecule obtained from a Diels-Alder dimerization is irradiated with ultraviolet (UV) light. petrolpark.co.ukunibo.it This light provides the energy needed to induce the cycloaddition, forming the highly strained cyclobutane (B1203170) rings that define the cubane skeleton. petrolpark.co.ukacs.org

Recent advancements in this area have explored the use of visible light in the presence of a photosensitizer, such as benzophenone, which can make the process more efficient and accessible. researchgate.netreddit.com Flow photochemistry has also been employed to scale up this key step to produce decagram quantities of cubane derivatives. researchgate.net

Diels-Alder Cycloadditions in Precursor Synthesis

The construction of the cubane framework typically begins with a [4+2] Diels-Alder reaction. petrolpark.co.ukunibo.it In the classic Eaton synthesis, a 2-bromocyclopentadienone derivative undergoes a spontaneous Diels-Alder dimerization. wikipedia.org This reaction involves a conjugated diene reacting with a dienophile to form a six-membered ring, effectively joining two five-carbon units to create the ten-carbon bicyclic precursor to the cubane cage. petrolpark.co.ukwikipedia.org

The stereochemical outcome of this dimerization is crucial; the endo isomer is the major product, and its specific geometry is essential for the subsequent photochemical cage-forming reaction to occur. wikipedia.orgunibo.it The exo-dione, if formed, would not be correctly oriented to allow for the final cyclization. unibo.it

Rearrangement Reactions for Cubane Skeleton Assembly (e.g., Favorskii Rearrangements)

The Favorskii rearrangement is another cornerstone of cubane synthesis, used to achieve ring contraction. wikipedia.orgddugu.ac.in This reaction converts α-halo ketones into carboxylic acid derivatives, typically with the contraction of a cyclic system. wikipedia.org In the context of cubane synthesis, after the photochemical cycloaddition forms the caged dione (B5365651) intermediate, two consecutive Favorskii rearrangements are employed. wikipedia.orgunibo.it

The caged intermediate, which contains two α-bromoketone moieties within five-membered rings, is treated with a strong base like potassium hydroxide (B78521). wikipedia.org This induces a skeletal rearrangement that contracts the five-membered rings into the four-membered rings of the cubane core, ultimately yielding cubane-1,4-dicarboxylic acid. wikipedia.orgunibo.itddugu.ac.in This transformation is a key step that finalizes the iconic cubic structure. unibo.it

Table 1: Key Synthetic Reactions in a Classic Cubane Core Construction

| Reaction Step | Description | Key Reagents/Conditions | Purpose in Synthesis |

| Diels-Alder Dimerization | A [4+2] cycloaddition where a cyclopentadienone derivative dimerizes. wikipedia.orgunibo.it | Spontaneous or base-catalyzed (e.g., NaOH in methanol). wikipedia.orgyoutube.com | Forms the initial ten-carbon bicyclic precursor for the cage structure. |

| [2+2] Photocycloaddition | An intramolecular reaction where two double bonds within the precursor form two new single bonds. wikipedia.orgpetrolpark.co.uk | Ultraviolet (UV) light irradiation. petrolpark.co.uk | Closes the cage structure to form the polycyclic skeleton. |

| Favorskii Rearrangement | A base-induced rearrangement of the α-halo ketone intermediates. wikipedia.orgwikipedia.org | Potassium hydroxide (KOH), heat. wikipedia.orgunibo.it | Contracts the five-membered rings of the cage intermediate into the four-membered rings of the final cubane core. |

Functionalization of the Cubane Nucleus for Amino and Hydroxyl Group Installation

Once the cubane core, typically as cubane-1,4-dicarboxylic acid, is synthesized, the next stage involves the precise installation of the amino and hydroxymethyl groups to yield (1-Amino-cuban-4-yl)-methanol. This is achieved through standard functional group interconversions. For instance, the versatile acid-ester intermediate, methyl 1-carboxy-cubane-3-carboxylate, can be converted into a variety of 1,3-disubstituted cubanes. rsc.org A Curtius rearrangement can transform a carboxylic acid into an amine, while reduction with agents like borane (B79455) can convert another carboxylic acid or ester into the required alcohol. rsc.orgresearchgate.net

Direct C-H Functionalization Approaches

While the functionalization of pre-existing groups like carboxylic acids is a robust method, recent research has focused on the direct functionalization of the cubane C-H bonds, which are typically unreactive. researchgate.net These advanced methods offer more efficient pathways to substituted cubanes by avoiding lengthy precursor syntheses.

Strategies for direct cubane C-H functionalization can be broadly categorized into radical-mediated methods and transition-metal-catalyzed C-H activation. researchgate.net The bond dissociation energy of a cubane C-H bond is very high, similar to that of methane, making these transformations challenging. researchgate.net

For the installation of amino groups, copper-catalyzed decarboxylative amination has been developed as a direct and convenient alternative to the Curtius rearrangement. princeton.edu While this method still starts from a carboxylic acid precursor, it represents a more modern cross-coupling approach. princeton.edu Furthermore, methodologies for the direct amination of inert C(sp³)–H bonds using transition metal catalysts are being explored, which could potentially be applied to the cubane system. acs.orgrsc.org

Regarding the direct installation of hydroxyl groups, research into heterometallic cubane-type clusters has shown their potential to catalyze C-H activation, specifically the hydroxylation of methane. acs.orgchemrxiv.orgresearchgate.net These studies, often involving computational modeling, suggest that an "oxygen-rebound" mechanism is feasible, where a metal-oxo species abstracts a hydrogen atom from a C-H bond, followed by the transfer of a hydroxyl group to the resulting radical. acs.orgchemrxiv.org While direct hydroxylation of the cubane C-H bond itself remains a significant challenge, these findings provide a theoretical framework for the development of future catalytic systems capable of this transformation.

Radical-Mediated C-H Activation Pathways

The functionalization of cubane's C-H bonds via radical pathways is a significant challenge because the C(sp³)–H bond is one of the strongest of its kind, with a calculated bond dissociation energy (BDE) of approximately 105 kcal/mol. researchgate.netresearchgate.net This high BDE necessitates the use of highly energetic radical species for hydrogen atom abstraction. researchgate.net

Despite these difficulties, some radical-mediated methods have been developed. Early examples showed that while cubane is resistant to decomposition during radical substitution, controlling the reaction to prevent over-substitution is difficult. wikipedia.org A key discovery by Eaton and co-workers revealed that radical-mediated C-H functionalization was possible, albeit sometimes unexpectedly. Their attempt at a decarboxylative radical iodination of cubane-1,4-dicarboxylic acid using t-butyl hypoiodite (B1233010) yielded not only the expected 1,4-diiodocubane (B12515461) but also an unforeseen tri-iodinated product, indicating that a cubyl radical had been generated and that a C-H bond had been functionalized. researchgate.net

Modern approaches have focused on generating cubyl radicals under more controlled conditions. Photocatalysis, for instance, can enable the direct abstraction of a hydrogen atom from a cubane C-H bond. The resulting cubyl radical can then participate in further reactions, such as conjugate additions to Michael acceptors, to form new C-C bonds. researchgate.net The choice of the hydrogen atom abstractor is crucial; Della and Walton observed that the t-butoxy radical selectively abstracts a hydrogen atom from the cubyl C-H bond over a methyl C-H bond in methylcubane (B1253864), demonstrating the unique reactivity of the cage. researchgate.net

Table 1: Examples of Radical Reagents for Cubane C-H Functionalization

| Radical Source/Reagent | Type of Functionalization | Reference |

|---|---|---|

| t-butyl hypoiodite | Iodination | researchgate.net |

| Oxalyl Chloride (photochemical) | Chlorocarbonylation | acs.org |

| T-butoxy radical | Hydrogen Abstraction | researchgate.net |

Metalation and Electrophilic Quenching Strategies

A more widely used and controllable strategy for functionalizing the cubane core is through metalation followed by electrophilic quenching. nih.gov Cubane's C-H bonds exhibit enhanced s-character, making them slightly more acidic than typical alkane C-H bonds, which facilitates deprotonation with a strong base. wikipedia.orgic.ac.uk

The development of directed ortho-metalation has been particularly impactful. By analogy to aromatic systems, an amide substituent on the cubane ring can direct lithiation to the adjacent C-H bond. ic.ac.uk Eaton and others demonstrated that cubanamides could be effectively deprotonated using lithium bases like lithium tetramethylpiperidide (LiTMP). researchgate.net The resulting lithiated cubane is a powerful nucleophile that can be "quenched" by reacting it with a variety of electrophiles. This allows for the precise installation of a wide range of functional groups. ic.ac.ukresearchgate.net For example, quenching with carbon dioxide (CO₂) introduces a carboxylic acid group, a key precursor for both the amino and methanol (B129727) functionalities.

To overcome limitations and expand the scope, transmetalation strategies have been employed. The initially formed lithiated cubane can be transmetalated with mercury or zinc salts. nih.govic.ac.uk This process replaces the highly polar C-Li bond with a more covalent C-Hg or C-Zn bond, which can offer different reactivity and stability. ic.ac.uk Cubyl Grignard reagents have also been prepared via a lithiation/bromomagnesiation sequence, providing versatile intermediates for further reactions. ic.ac.uk

Table 2: Directed Metalation and Electrophilic Quenching of Cubane Derivatives

| Directing Group | Base/Metalating Agent | Electrophile | Product Functional Group | Reference |

|---|---|---|---|---|

| -CONH(i-Pr) | s-BuLi | I₂ | Iodo | researchgate.net |

| -CONH(i-Pr) | LiTMP | CO₂ | Carboxylic Acid | researchgate.net |

| -CO₂Me | LiTMP / Zn(t-Bu)₂ | Aryl Halide (Pd-cat.) | Aryl | nih.gov |

Selective Introduction of Amino Functionalities

Synthesis of Cubane-Containing Amino Acid Precursors

The synthesis of non-proteinogenic amino acids containing a cubane scaffold is of significant interest for developing unique bioactive molecules. researchgate.netthieme-connect.com Several synthetic routes to cubane-containing amino acids, such as cubane glycine (B1666218) and cubane alanine (B10760859), have been reported. thieme-connect.com

One successful approach to cubane glycine started from a previously reported hydroxy acid cubane intermediate. thieme-connect.com The synthesis involved esterification, followed by a Bose–Mitsunobu reaction to introduce a nitrogen functionality, ultimately leading to the target amino acid. thieme-connect.com

The synthesis of cubane alanine proved more challenging. An effective route involved an olefination reaction between a cubane aldehyde and a Boc-protected phosphonate (B1237965) amino ester to create an unsaturated precursor. thieme-connect.com Subsequent metal-assisted hydrogenation of the dehydroamino acid derivative successfully yielded the desired cubane alanine, a transformation that had previously been reported as difficult. thieme-connect.com These methods provide access to α-amino acids where the cubane cage acts as a bulky, rigid side chain.

Strategies for Direct Amino Group Incorporation onto Cubane

Directly incorporating an amino group onto the cubane core is typically achieved by transforming a pre-installed functional group, often a carboxylic acid. The Curtius rearrangement is a well-established method for converting carboxylic acids into amines. wikipedia.org This reaction proceeds through an acyl azide (B81097) intermediate, which rearranges to an isocyanate that can then be hydrolyzed to the primary amine. This strategy has been successfully applied to cubane systems. For instance, the synthesis of 4-methoxy-1-cubanamine was accomplished via a Yamada–Curtius rearrangement of 4-methoxycubane carboxylic acid, which produced a Boc-protected amine that was subsequently deprotected. nih.gov

Another potential route involves the quenching of a metalated cubane intermediate with an electrophilic nitrogen source. umt.edu For example, C-5 lithiated alkylisoxazoles have been successfully quenched with dialkyl azodicarboxylates to form hydrazine (B178648) derivatives, demonstrating the feasibility of forming a C-N bond via this general mechanism. umt.edu While less common for cubanes, one-pot amination procedures have been developed for other cage hydrocarbons like adamantane, using nitric acid and urea, which could potentially be adapted. researchgate.net

Selective Introduction of Hydroxyl (Methanol) Functionalities

Reduction of Carboxylic Acid or Ester Derivatives

The (hydroxymethyl)cubane moiety is most commonly synthesized by the reduction of a corresponding cubane carboxylic acid or ester. blogspot.com This is a standard transformation in organic synthesis, but the stability of the cubane core under highly reactive reducing conditions is a key consideration.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this conversion. chemistrysteps.comchemistrysteps.com LiAlH₄ readily reduces both carboxylic acids and esters to primary alcohols. youtube.com The mechanism for the reduction of a carboxylic acid first involves deprotonation, followed by reduction of the carboxylate to an aldehyde intermediate, which is then immediately further reduced to the alcohol. chemistrysteps.com The use of borane (BH₃) is another powerful option for reducing carboxylic acids. chemistrysteps.com It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce carboxylic acids or esters. chemistrysteps.com

A specific example on the cubane scaffold is the reduction of 4-methoxy-1-cubanecarboxylic acid to (4-methoxy-cuban-1-yl)-methanol, which was achieved in an 82% yield, demonstrating the high efficiency of this method for preparing cubyl methanols. nih.gov This reduction is a crucial step in synthesizing the target molecule, this compound, from a precursor like 4-aminocubane-1-carboxylic acid or by reducing one of the ester groups on dimethyl cubane-1,4-dicarboxylate and subsequently converting the remaining ester to an amine.

Table 3: Reducing Agents for Converting Cubane Carboxylic Acids/Esters to Alcohols

| Substrate | Reducing Agent | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Methoxy-1-cubanecarboxylic acid | Not specified | (4-Methoxy-cuban-1-yl)-methanol | 82% | nih.gov |

| Cubane Carboxylic Acid (general) | LiAlH₄ | (Cuban-1-yl)methanol | High | chemistrysteps.comchemistrysteps.com |

| Cubane Carboxylic Acid (general) | BH₃·THF | (Cuban-1-yl)methanol | High | chemistrysteps.com |

Functional Group Interconversion Pathways for Hydroxymethyl Installation

The introduction of a hydroxymethyl group onto a cubane nucleus is a key transformation in the synthesis of this compound. This is typically achieved through the reduction of a carboxylic acid or its ester derivative, which are common functionalities in readily available cubane starting materials.

One of the most common precursors for functionalized cubanes is dimethyl cubane-1,4-dicarboxylate, which is synthetically accessible on a large scale. sciencemadness.orgsciencemadness.org The ester groups of this precursor can be reduced to primary alcohols using powerful reducing agents.

Reduction of Cubane Esters and Carboxylic Acids:

Lithium Aluminum Hydride (LiAlH₄): This is a potent reducing agent capable of converting esters and carboxylic acids to primary alcohols. The reaction of dimethyl cubane-1,4-dicarboxylate with LiAlH₄ would yield cubane-1,4-dimethanol. For the synthesis of this compound, a selective reduction of one ester group is necessary, which can be challenging with a highly reactive reagent like LiAlH₄.

Borane (BH₃): Borane and its complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are known for their chemoselectivity in reducing carboxylic acids in the presence of other functional groups like esters. nih.gov This selectivity is advantageous in the synthesis of bifunctional cubanes. For instance, if one ester group of dimethyl cubane-1,4-dicarboxylate is selectively hydrolyzed to the corresponding carboxylic acid, the resulting mono-acid mono-ester can be treated with borane to selectively reduce the carboxylic acid to a hydroxymethyl group, leaving the ester intact for subsequent functionalization.

Table 1: Comparison of Reducing Agents for Hydroxymethyl Installation on Cubane Scaffolds

| Reducing Agent | Substrate | Product | Key Features |

| Lithium Aluminum Hydride (LiAlH₄) | Ester, Carboxylic Acid | Primary Alcohol | High reactivity, not chemoselective for esters vs. carboxylic acids. |

| Borane (BH₃) and its complexes | Carboxylic Acid | Primary Alcohol | Highly chemoselective for carboxylic acids over esters. |

Stereoselective and Regioselective Synthesis of Substituted Cubane Derivatives

The rigid, cage-like structure of cubane means that the spatial relationship between substituents is fixed. For 1,4-disubstituted cubanes like the target molecule, the primary concern is regioselectivity—ensuring the correct placement of the two different functional groups at the C1 and C4 positions.

The synthesis of 1,4-disubstituted cubanes almost invariably begins with cubane-1,4-dicarboxylic acid or its derivatives. ic.ac.uk The inherent symmetry of this starting material simplifies the initial steps of functionalization. The challenge then lies in the selective modification of one of the two identical functional groups.

Strategies for Regiocontrol:

Statistical Mono-functionalization: Treating a symmetric difunctional cubane with a limited amount of reagent can lead to a statistical mixture of mono-functionalized, di-functionalized, and unreacted starting material. While sometimes effective, this approach often requires careful control of reaction conditions and can lead to separation challenges.

Selective Mono-hydrolysis of Diesters: A more controlled approach involves the selective mono-hydrolysis of a diester, such as dimethyl cubane-1,4-dicarboxylate. By using a stoichiometric amount of base, it is possible to generate the mono-acid mono-ester in good yield. This intermediate then allows for the differential functionalization of the carboxylic acid and the ester groups.

Desymmetrization using Enzymes: Biocatalytic methods, employing enzymes like lipases, can offer high regioselectivity in the hydrolysis of prochiral diesters, although this is more relevant for cubanes with different substitution patterns.

Once a mono-functionalized intermediate is obtained, the remaining functional group can be converted to the desired moiety, thus achieving the desired 1,4-disubstitution pattern.

Specific Synthetic Pathways Towards this compound

The synthesis of this compound requires the strategic introduction of both an amino and a hydroxymethyl group at the 1 and 4 positions of the cubane core. This can be achieved through the design of suitable bifunctionalized precursors and the sequential or concurrent installation of the two functional groups.

The most logical and widely used precursor for 1,4-disubstituted cubanes is cubane-1,4-dicarboxylic acid or its corresponding diester, dimethyl cubane-1,4-dicarboxylate . These molecules serve as versatile starting points for a variety of functional group interconversions.

A key intermediate in a potential synthesis of the target molecule is a cubane derivative where one of the 1,4-positions is a carboxylic acid (or its ester) and the other is a hydroxymethyl group. For example, 4-(Hydroxymethyl)cubane-1-carboxylic acid is a known compound and represents an ideal bifunctional precursor. achemblock.com This intermediate could be prepared via the selective mono-reduction of cubane-1,4-dicarboxylic acid or the selective mono-hydrolysis of cubane-1,4-dimethanol followed by oxidation. A more practical route would likely involve the selective mono-hydrolysis of dimethyl cubane-1,4-dicarboxylate followed by the selective reduction of the resulting carboxylic acid group with a reagent like borane.

Another important class of bifunctional precursors are those containing a nitrogen-based functionality and a carboxylic acid or ester. Methyl 4-aminocubane-1-carboxylate hydrochloride is a commercially available compound that could serve as a precursor. chemicalbook.com

Given the availability of bifunctional precursors, the synthesis of this compound can be envisioned through several sequential pathways.

Pathway A: Starting from a Carboxylic Acid/Ester Precursor

Selective Mono-reduction: Starting with dimethyl cubane-1,4-dicarboxylate, one ester group can be selectively hydrolyzed to the corresponding carboxylic acid. This mono-acid mono-ester can then be treated with a chemoselective reducing agent like borane to yield methyl 4-(hydroxymethyl)cubanecarboxylate.

Conversion of the Ester to an Amine: The remaining ester group can then be converted to an amino group. A common method for this transformation is the Curtius rearrangement. wikipedia.org The ester is first hydrolyzed to the carboxylic acid, which is then converted to an acyl azide (e.g., using diphenylphosphoryl azide). Thermal or photochemical rearrangement of the acyl azide, followed by hydrolysis of the resulting isocyanate, yields the primary amine.

Pathway B: Starting from an Amino/Ester Precursor

Preparation of an Amino Ester: An alternative route starts with the conversion of one ester group of dimethyl cubane-1,4-dicarboxylate to an amino group, potentially via a Hofmann or Curtius rearrangement of the corresponding mono-amide or mono-acid. This would lead to an intermediate such as methyl 4-aminocubanecarboxylate.

Reduction of the Ester: The remaining ester group can then be reduced to the hydroxymethyl group using a suitable reducing agent. Care must be taken to choose a reagent that is compatible with the amino group, or to use a protecting group for the amine.

Protecting Group Strategies:

In multi-step syntheses involving functional groups with different reactivities, the use of protecting groups is often necessary. wikipedia.orgorganic-chemistry.org For instance, in Pathway B, the amino group might need to be protected (e.g., as a carbamate) before the reduction of the ester group with a hydride reagent to prevent side reactions. The choice of protecting group is crucial, as it must be stable to the reaction conditions and easily removable without affecting other parts of the molecule.

Table 2: Proposed Synthetic Intermediates and Transformations

| Starting Material | Key Intermediate(s) | Key Transformation(s) | Final Product |

| Dimethyl cubane-1,4-dicarboxylate | 4-(Methoxycarbonyl)cubane-1-carboxylic acid; Methyl 4-(hydroxymethyl)cubanecarboxylate | Selective mono-hydrolysis; Selective reduction (e.g., with BH₃); Curtius rearrangement | This compound |

| Dimethyl cubane-1,4-dicarboxylate | Methyl 4-aminocubanecarboxylate | Selective mono-amination (e.g., via Hofmann or Curtius rearrangement); Ester reduction (e.g., with LiAlH₄) | This compound |

Chemical Reactivity and Transformation Studies of 1 Amino Cuban 4 Yl Methanol and Cubane Amino Alcohol Analogues

Intrinsic Reactivity of the Strained Cubane (B1203433) Skeleton

The cubane framework, a synthetic platonic hydrocarbon with the formula C₈H₈, is characterized by its eight carbon atoms arranged at the vertices of a cube. wikipedia.org This geometry forces the C-C-C bond angles to be 90°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon, resulting in an exceptionally high strain energy of approximately 161.5 to 169.13 kcal/mol. researchgate.netnih.gov

Influence of Cage Strain on Chemical Transformations

Despite its immense strain energy, the cubane molecule is remarkably kinetically stable, with decomposition only occurring at temperatures above 200°C. wikipedia.orgrsc.org This stability is attributed to the absence of a symmetry-allowed, concerted pathway for ring-opening reactions. osti.gov The high degree of strain, however, makes the cage susceptible to transformations under specific conditions, particularly those that can overcome the kinetic barrier.

The release of this strain energy is a powerful thermodynamic driving force for reactions. For instance, the thermal pyrolysis of cubane to cyclooctatetraene (B1213319) is a highly exergonic process. rsc.org The inherent strain also influences the acidity of the cubane C-H bonds, which are about 63,000 times more acidic than those of cyclohexane, facilitating reactions like metalation. wikipedia.orgwindows.net

Ring-Opening and Rearrangement Pathways (e.g., to Cuneane)

One of the most characteristic reactions of the cubane skeleton is its isomerization to cuneane, a wedge-shaped C₈H₈ isomer. This transformation is typically catalyzed by metal ions such as silver(I), palladium(II), and rhodium(I). wikipedia.orgelte.hunih.gov The generally accepted mechanism for the Ag(I)-catalyzed rearrangement involves the oxidative addition of the metal ion into a C-C bond of the cubane cage, forming a silver(III) intermediate. This is followed by a heterolytic cleavage of an Ag-C bond to generate a carbocation, which then undergoes a σ-bond rearrangement to yield the cuneane structure. nih.gov

Other ring-opening pathways are also known. For example, rhodium(I) catalysts can induce the rearrangement of cubane to syn-tricyclooctadiene, which can be thermally converted to cyclooctatetraene. wikipedia.orgelte.hu Direct thermal decomposition of cubanes can also lead to cage-opening. rsc.orgelte.hu

Effects of Substituents on Cubane Core Stability and Reactivity

Substituents have a profound effect on the stability and reactivity of the cubane core, primarily through electronic and steric effects. nsf.govchemrxiv.org They can influence the rate and regioselectivity of rearrangements and, in some cases, destabilize the cage, leading to ring-opening.

Electronic Effects: The electronic nature of substituents significantly directs the outcome of the rearrangement to cuneane. nih.govnih.gov

Electron-withdrawing groups (EWGs) , such as esters, tend to inhibit the rearrangement. When two EWGs are present, as in dimethyl cubane-1,4-dicarboxylate, the rearrangement favors the formation of 2,6-disubstituted cuneanes. nih.govnih.gov The presence of multiple nitro groups, which are strongly electron-withdrawing, can dramatically increase the strain energy of the cubane skeleton. nih.gov

Electron-donating groups (EDGs) , such as hydroxymethyl groups, facilitate the rearrangement. nih.gov Cubanes with one or more EDGs tend to rearrange more readily to yield 1,3-disubstituted cuneanes. nih.govnih.gov For instance, 1,4-bis(hydroxymethyl)cubane rearranges in high yield to the corresponding 1,3-disubstituted cuneane. nih.gov However, electron-rich substituents like alcohols can also promote decomposition by stabilizing a potential cubene intermediate. wikipedia.org

Directing Effects: Amide groups have been shown to act as powerful directing groups for the ortho-metalation of the cubane framework, enabling controlled and systematic substitution. theeurekamoments.com This is attributed to the ability of the amide to assist in the removal of an adjacent C-H proton.

The following table summarizes the regioselectivity observed in the silver(I)-catalyzed rearrangement of various 1,4-disubstituted cubanes to cuneanes, highlighting the influence of substituent electronic effects.

| Cubane Precursor (1,4-Substituents) | Substituent Type | Major Cuneane Isomer | Yield (%) | Reference |

| -CO₂Me, -CO₂Me | EWG, EWG | 2,6-disubstituted | 78 | nih.gov |

| -CO₂Me, -CH₂OH | EWG, EDG | 1,3-disubstituted | 99 | nih.gov |

| -CH₂OH, -CH₂OH | EDG, EDG | 1,3-disubstituted | 96 | nih.gov |

| -CO₂H, -CO₂H | EWG, EWG | 2,6-disubstituted | High | elte.hu |

| -CO₂Me, -p-tolyl | EWG, EDG | 1,3-disubstituted | 99 | nih.gov |

Table 1: Regioselectivity in the Ag(I)-Catalyzed Rearrangement of 1,4-Disubstituted Cubanes.

Reactivity Profile of the Amino Group on the Cubane Framework

The amino group in (1-Amino-cuban-4-yl)-methanol and its analogues generally exhibits reactivity typical of a primary amine, serving as a nucleophile and a handle for further functionalization. theeurekamoments.com However, the unique steric and electronic environment of the cubane cage can sometimes lead to atypical outcomes.

Nucleophilic Character and Derivatization Reactions

The primary amine on the cubane skeleton readily participates in standard nucleophilic reactions. These include:

Acylation: Reaction with acyl halides or anhydrides to form stable amides. This is a common strategy for introducing new functional groups or linking the cubane moiety to other molecules.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Salt Formation: Protonation with acids to form stable ammonium (B1175870) salts. The formation of hydrochloride salts is often used for purification and handling, as cubylamines themselves can be prone to ring-opening, whereas their salts are generally more stable. nih.gov

Amine-Centered Functional Group Transformations

The amino group can be transformed into other functionalities, providing access to a wider range of cubane derivatives. A key transformation is the conversion of an amine to other groups via diazotization or rearrangement reactions.

One notable example is the Curtius rearrangement, which allows for the synthesis of aminocubanes from cubane carboxylic acids. wikipedia.org However, the stability of the resulting amine can be an issue. In one study, the hydrolysis of a carbamate (B1207046) formed via a Curtius rearrangement did not yield the expected cuneane amine hydrochloride, but instead resulted in a ketone through a ring-opening pathway, underscoring the lability of some strained-ring amines. nih.gov Similarly, simple oxidation of aminocubanes can produce nitrocubanes. theeurekamoments.com

The table below provides examples of reactions centered on the amino group of cubane derivatives.

| Starting Material | Reagents and Conditions | Product | Reaction Type | Reference |

| Cuneane-2-carboxylic acid | 1. (COCl)₂ 2. NaN₃ 3. t-BuOH, heat | tert-butyl (cunean-2-yl)carbamate | Curtius Rearrangement | nih.gov |

| tert-butyl (cunean-2-yl)carbamate | Acid | Ketone (via ring-opening) | Hydrolysis/Rearrangement | nih.gov |

| Cuban-1-amine | Acetyl chloride | N-acetylcuban-1-amine | Acylation | |

| Aminocubane | Dimethyldioxirane or KMnO₄ | Nitrocubane | Oxidation | theeurekamoments.com |

Table 2: Examples of Amine-Centered Functional Group Transformations on Caged Frameworks.

Reactivity Profile of the Hydroxyl (Methanol) Group on the Cubane Framework

The hydroxyl group attached to the rigid cubane scaffold in compounds like this compound displays reactivity that is largely analogous to that of typical primary alcohols. The inherent strain of the cubane cage does not generally inhibit the standard transformations of its functional groups; in fact, they are often described as being remarkably well-behaved. datapdf.com However, the unique electronic properties and the rigid geometry of the cubane system can influence reaction pathways and product stability.

Oxidation Reactions to Carbonyl Derivatives

The primary alcohol moiety of cubylmethanol analogues can be selectively oxidized to the corresponding carbonyl compounds, namely aldehydes and carboxylic acids. The choice of oxidizing agent and reaction conditions is crucial to achieve the desired product without cleaving the strained cubane core.

Research on substituted hydroxymethylcubanes has demonstrated successful and high-yielding oxidations. For example, 4-bromo-1-hydroxymethylcubane has been effectively converted to 4-bromocubanecarbaldehyde. researchgate.net This transformation was achieved using a system of 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) in conjunction with trichloroisocyanuric acid and sodium bicarbonate. researchgate.net This method is well-known for the selective oxidation of primary alcohols to aldehydes. This specific example provides a strong precedent for the oxidation of this compound, suggesting that the amino group would not interfere with this selective oxidation protocol.

Furthermore, enzymatic oxidations have highlighted the accessibility of the exocyclic methyl group on the cubane framework. Studies using cytochrome P450 enzymes on methylcubane (B1253864) substrates with a directing carbonyl group at the C-4 position resulted in highly efficient and selective hydroxylation to the corresponding cubylmethanols, with yields up to 93%. uq.edu.auresearchgate.net While this is the reverse reaction, it underscores the reactivity of the exocyclic position and the stability of the cubane core under oxidative conditions.

The following table summarizes relevant oxidation reactions on the cubylmethanol framework.

| Starting Material | Reagent/System | Product | Yield | Reference |

| 4-Bromo-1-hydroxymethylcubane | TEMPO/Trichloroisocyanuric acid/NaHCO₃ | 4-Bromocubanecarbaldehyde | High | researchgate.net |

| 4-Bromocubanecarboxylic acid / methyl ester | Bis(N-methylpiperazinyl)aluminum hydride | 4-Bromocubanecarbaldehyde | High | researchgate.net |

| 4-Substituted Methylcubane | Cytochrome P450 CYP101B1 | 4-Substituted Cubylmethanol | up to 93% | uq.edu.auresearchgate.net |

Substitution Reactions and Ether/Ester Formation

The hydroxyl group of this compound can undergo substitution reactions to form ethers and esters, which are key transformations for modifying the properties of the molecule. The synthesis of such derivatives has been confirmed in the literature, indicating the viability of these reactions on the cubane scaffold. researchgate.netresearchgate.netugr.es

Ester Formation: Esters of cubane alcohols can be synthesized using standard esterification methods. The most common method is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic conditions (e.g., sulfuric acid) to drive the equilibrium towards the ester product. youtube.comyoutube.comyoutube.com While specific examples for this compound are not detailed in the available literature, the successful esterification of the related 1-Amino-cubane-4-carboxylic acid with methanol (B129727) demonstrates the feasibility of such reactions on the 1,4-disubstituted cubane system.

A general scheme for Fischer esterification is presented below: R-COOH + this compound ⇌ R-COO-CH₂-cubyl-NH₂ + H₂O (in the presence of an acid catalyst)

Ether Formation: The formation of ethers from cubylmethanol can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide to form the ether. wikipedia.orgresearchgate.net

The general steps for the Williamson ether synthesis applied to this compound are:

Deprotonation: this compound + Strong Base (e.g., NaH) → (1-Amino-cuban-4-yl)-methoxide ion

Nucleophilic Attack: (1-Amino-cuban-4-yl)-methoxide + R-X (Alkyl Halide) → (1-Amino-cuban-4-yl)-methoxy-R + X⁻

The success of this reaction relies on using a primary alkyl halide to avoid competing elimination reactions. masterorganicchemistry.com The table below outlines these general synthetic strategies.

| Reaction Type | Reactants | Product Type | Key Conditions |

| Fischer Esterification | This compound + Carboxylic Acid | Ester | Acid Catalyst (e.g., H₂SO₄), Heat |

| Williamson Ether Synthesis | This compound + Alkyl Halide | Ether | 1. Strong Base (e.g., NaH) 2. Primary Alkyl Halide |

Intermolecular and Intramolecular Interactions Governing Reactivity in this compound Systems

The reactivity of this compound is not solely dictated by the inherent properties of the amino and hydroxyl groups but is also significantly influenced by a network of intramolecular and intermolecular interactions. The rigid, well-defined geometry of the 1,4-disubstituted cubane framework fixes the spatial relationship between the amino and methanol substituents, leading to predictable and significant interactions.

A key feature is the potential for a strong intramolecular hydrogen bond between the N-H of the amino group and the oxygen of the hydroxyl group (or the O-H of the hydroxyl group and the nitrogen of the amino group). In flexible amino alcohols, such intramolecular hydrogen bonds are common and their strength influences the molecule's conformation and reactivity. nih.govresearchgate.net Studies on various amino alcohols show that the strength of this interaction is highly dependent on the distance and orientation between the donor and acceptor groups. mdpi.com In the rigid cubane system, this distance is fixed, which likely results in a persistent intramolecular hydrogen bond. This interaction can reduce the nucleophilicity of the amino group and the acidity of the hydroxyl group, thereby modulating their reactivity in chemical transformations.

Furthermore, the cubane cage itself participates in non-covalent interactions. Due to the high p-character of the C-C bonds within the strained cage, the exocyclic C-H bonds have a correspondingly high s-character. researchgate.net This increases the acidity of the cubyl hydrogen atoms, making them capable of forming non-classical C-H···O hydrogen bonds with suitable acceptors, such as the carbonyl group of an ester or the oxygen atom of a neighboring molecule. researchgate.net These interactions can influence the crystal packing and solid-state structure of cubane derivatives, which can in turn affect their reactivity in heterogeneous reactions.

Theoretical and Computational Investigations of Cubane Amino Alcohol Systems

Quantum Chemical Analysis of Strain Energy and Stability

The defining feature of the cubane (B1203433) scaffold is its immense strain energy, a direct consequence of the 90° C-C-C bond angles, which deviate significantly from the ideal 109.5° for sp³-hybridized carbon. High-level theoretical methods are crucial for accurately quantifying this strain and understanding how substituents modulate it.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and bonding characteristics of cubane systems. researchgate.netacs.org For the parent cubane molecule, the strain energy has been computationally determined to be around 159.4 kcal/mol (667.2 kJ/mol) using advanced methods like W1-F12.

The introduction of substituents, such as an amino group and a hydroxymethyl group in (1-Amino-cuban-4-yl)-methanol, is expected to influence the electronic distribution and strain energy of the cubane core. Studies on substituted cubanes have shown that both electron-donating and electron-withdrawing groups can alter the strain. For instance, chlorination of cubane-1,4-dicarboxylic acid was found to increase the relative strain energy due to repulsive interactions. Conversely, other substituents might release some strain by modifying the electron density within the cage. nih.gov

Table 1: Representative Calculated Strain Energies of Cubane Derivatives

| Compound/System | Calculation Method | Calculated Strain Energy (kcal/mol) |

| Cubane | W1-F12 | 159.4 |

| Cubane | DFT-B3LYP/6-31G* | 169.13 nih.gov |

| Monochlorinated cubane-1,4-dicarboxylic acid | DLPNO-CCSD(T)/cc-PVQZ | +1.47 (relative to parent) acs.org |

| Dichlorinated cubane-1,4-dicarboxylic acid (2c isomer) | DLPNO-CCSD(T)/cc-PVQZ | +5.28 (relative to parent) acs.org |

| Octanitrocubane | Isodesmotic reaction | 257.20 nih.gov |

| Octaazidocubane | Isodesmotic reaction | 166.48 nih.gov |

This table presents a selection of computationally derived strain energies for various cubane derivatives to illustrate the impact of substitution. Specific data for this compound is not currently available in the literature.

The frontier molecular orbitals, namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are key to understanding a molecule's reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of kinetic stability and electron-transfer potential.

For the parent cubane, the HOMO-LUMO gap is relatively large, contributing to its surprising kinetic stability despite its high strain. researchgate.netnih.gov DFT calculations have placed this gap at approximately 7.50 eV. nih.gov Substitution on the cubane framework significantly impacts the energies of these frontier orbitals. Electron-donating groups, like the amino group, are expected to raise the HOMO energy, while electron-withdrawing groups tend to lower the LUMO energy.

Table 2: Calculated HOMO-LUMO Gaps for Selected Cubane Systems

| Compound/System | Calculation Level | HOMO-LUMO Gap (eV) |

| Cubane | DFT | 7.50 nih.gov |

| Cubane | MN15-L/def2-QZVP | 6.72 researchgate.net |

| Substituted nih.gov-ladderdienes (cubane precursors) | DFT | 5.88 - 6.71 nsf.gov |

This table provides representative HOMO-LUMO gap values for cubane and related compounds from computational studies. Specific calculated values for this compound are not readily found in existing literature.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is an invaluable tool for mapping the intricate reaction mechanisms of highly reactive species like cubane derivatives, which can be challenging to probe experimentally.

The synthesis of functionalized cubanes often involves complex reaction pathways with high-energy intermediates and transition states. DFT calculations can be employed to locate and characterize the transition state structures, providing crucial information about the reaction barriers and the feasibility of a proposed synthetic route. acs.org

For instance, the mechanism of radical chlorination of dimethyl cubane-1,4-dicarboxylate has been successfully elucidated using DFT calculations. acs.org These studies revealed the energies of intermediates and transition states, explaining the observed product distribution. acs.org Similarly, computational methods have been used to investigate the rhodium-catalyzed C-H functionalization of aromatic compounds, a type of reaction that could potentially be applied to cubane systems. nih.gov

The synthesis of this compound would likely involve multiple steps, each with its own set of transition states. Computational modeling could be used to explore various synthetic strategies, such as the functionalization of a pre-existing cubane core or the construction of the substituted cage from precursors. By calculating the activation energies for each step, chemists can identify the most energetically favorable pathways.

Beyond single transition states, computational chemistry can map the entire potential energy surface (PES) for a given reaction. nih.gov This energetic landscape provides a comprehensive picture of the reaction, including all possible intermediates, transition states, and competing pathways. nih.gov

For example, detailed DFT calculations have been used to explore the complex PES of the Ag(I)-catalyzed isomerization of asymmetrically 1,4-disubstituted cubanes to cuneanes. nih.gov These studies revealed multiple mechanistic pathways, the identity of rate-limiting transition states, and the presence of nonclassical carbocationic intermediates. nih.gov The thermal decomposition of cubane has also been studied computationally, mapping the reaction pathway from cubane to cyclooctatetraene (B1213319). chemrxiv.org

For this compound, mapping the energetic landscape could reveal potential side reactions or rearrangement pathways that might occur during its synthesis or subsequent chemical transformations. Understanding these alternative pathways is crucial for optimizing reaction conditions to favor the desired product.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques, such as molecular dynamics (MD), offer a way to study the dynamic behavior of molecules over time. These methods can provide insights into the conformational flexibility, intermolecular interactions, and thermal stability of cubane systems.

MD simulations have been used to study the thermal decomposition of cubane and its derivatives at the atomic level. nih.govresearchgate.netaip.org These simulations can track the trajectories of individual atoms as the molecule breaks apart, revealing the initial steps of decomposition and the nature of the resulting fragments. For instance, simulations of nitrogen cubane under thermal agitation showed its decomposition into N₂ and oligomeric nitrogen. nih.govaip.org

For this compound, MD simulations could be used to investigate its behavior in different environments, such as in solution or in the solid state. This could provide information on how the amino and hydroxymethyl groups interact with solvent molecules or with each other in a crystal lattice. Such simulations are also valuable for understanding the initial stages of thermal decomposition, which is relevant for assessing the compound's stability.

Conformational Analysis and Stereochemical Predictions

For a 1,4-disubstituted cubane like this compound, the primary stereochemical consideration is the relative orientation of the amino and hydroxymethyl groups. acs.org While the cubane cage itself is achiral, the introduction of different substituents can lead to chirality in more complex derivatives. acs.org In the case of this compound, the molecule is achiral due to the plane of symmetry passing through the C1-C4 axis.

Conformational analysis focuses on the rotation around the C-N and C-C bonds of the substituents. The relative energies of different conformers can be calculated to identify the most stable arrangements. These calculations typically consider steric hindrance and intramolecular interactions, such as hydrogen bonding between the amino and hydroxymethyl groups.

Table 1: Theoretical Conformational Analysis of this compound

| Conformer | Dihedral Angle (H-N-C1-C2) | Dihedral Angle (H-O-C(H₂)-C4) | Relative Energy (kcal/mol) |

| A | 60° | 180° (anti) | 0.00 |

| B | 180° | 180° (anti) | 1.25 |

| C | 60° | 60° (gauche) | 0.85 |

| D | 180° | 60° (gauche) | 2.10 |

Note: The data in this table is illustrative and based on general principles of conformational analysis for amino and alcohol functionalities. Specific computational studies on this compound are required for precise energy values.

The results from such computational analyses would likely indicate that the staggered conformations of the amino and hydroxymethyl groups are energetically favored to minimize steric strain. Furthermore, the possibility of an intramolecular hydrogen bond between the amino and hydroxymethyl groups could stabilize certain conformations, a factor that would be explicitly modeled in the calculations.

Dynamics of Chemical Processes and Intermediates

Molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) methods can be employed to study the dynamic behavior of this compound and its reactions. nih.gov These simulations can model the molecule's vibrational modes, its interactions with solvent molecules, and the pathways of chemical reactions, including the structures and energies of transition states and intermediates.

A key area of investigation for cubane derivatives is their rearrangement to cuneane structures, often catalyzed by metal ions like Ag(I). chemrxiv.orgnih.gov Computational studies have been crucial in elucidating the mechanisms of these rearrangements, which typically involve carbocationic intermediates. chemrxiv.org For this compound, theoretical studies could predict the likelihood and mechanism of such a rearrangement. The electron-donating nature of the amino and hydroxymethyl groups would be expected to influence the stability of any carbocationic intermediates formed during the reaction.

Another important dynamic process is the behavior of the molecule in solution. MD simulations can provide insights into the solvation shell around the molecule and how intermolecular hydrogen bonding with the solvent affects the conformation of the amino and hydroxymethyl groups.

Table 2: Calculated Properties of a Postulated Reaction Intermediate

| Property | Value | Method |

| Intermediate Structure | Cuneane-like carbocation | DFT (B3LYP/6-31G) |

| Relative Energy (kcal/mol) | +15.7 | DFT (B3LYP/6-31G) |

| Key Bond Lengths (Å) | C-C: 1.58, C-N: 1.45, C-O: 1.40 | DFT (B3LYP/6-31G*) |

Note: This table presents hypothetical data for a plausible intermediate in a rearrangement reaction. The values are illustrative and would require specific computational investigation for validation.

Structure-Reactivity Relationship Prediction via Computational Methods

Computational chemistry provides a powerful toolkit for predicting the reactivity of molecules based on their electronic structure. For this compound, methods like Quantitative Structure-Activity Relationship (QSAR) and analysis of molecular orbitals can offer predictive insights into its chemical behavior. acs.org

The electronic properties of the cubane cage, influenced by its high degree of strain, are a key determinant of reactivity. The introduction of amino and hydroxymethyl substituents further modulates this reactivity. The amino group, being electron-donating, is expected to increase the electron density on the cubane cage, potentially influencing its susceptibility to electrophilic attack. Conversely, the hydroxymethyl group has a weaker electronic effect.

Computational models can quantify these effects by calculating various molecular descriptors.

Table 3: Predicted Reactivity Descriptors for this compound

| Descriptor | Predicted Value | Significance |

| HOMO Energy | -8.5 eV | Relates to ionization potential and susceptibility to electrophilic attack |

| LUMO Energy | 1.2 eV | Relates to electron affinity and susceptibility to nucleophilic attack |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| pKa (of -NH₃⁺) | ~9.5 | Predicts the basicity of the amino group |

Note: The values in this table are estimations based on computational studies of similar functionalized cubanes and are intended to be illustrative. Actual values would need to be determined through specific calculations for this compound.

These computational predictions can guide synthetic efforts and the design of new cubane derivatives with desired properties. For instance, understanding the structure-reactivity relationship can help in predicting the regioselectivity of further functionalization of the cubane core or the substituents. The inherent strain of the cubane cage, combined with the electronic effects of the substituents, makes computational prediction an invaluable tool in exploring the chemistry of this compound. nih.govresearchgate.net

Applications of Cubane Amino Alcohol Derivatives in Advanced Chemical Research

Utilization as Versatile Building Blocks in Organic Synthesis

The strained, rigid framework of the cubane (B1203433) cage, combined with the presence of reactive functional groups, makes derivatives like (1-Amino-cuban-4-yl)-methanol highly versatile building blocks in synthetic chemistry. biosynth.com The amino and hydroxymethyl groups at the 1 and 4 positions of the cubane core provide orthogonal handles for a variety of chemical transformations.

The rigid, three-dimensional nature of the cubane scaffold makes it an attractive component for the construction of complex polycyclic and cage-like molecules. While specific examples detailing the use of this compound in the synthesis of such architectures are not extensively documented in publicly available literature, the principles of organic synthesis suggest its significant potential. The amino and alcohol functionalities can be readily derivatized to participate in a range of cyclization reactions. For instance, the amino group can be converted into an amide, which can then undergo intramolecular reactions. Similarly, the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group, to facilitate the formation of new rings. The defined geometry of the cubane core ensures a predictable spatial arrangement of the newly formed rings, which is a desirable feature in the synthesis of complex molecular architectures. The synthesis of other complex polycyclic systems often relies on building blocks with well-defined stereochemistry and reactivity, a role for which this compound is well-suited. google.comrsc.org

This compound is an ideal precursor for the synthesis of a wide array of multi-functionalized cubane compounds. The differential reactivity of the amino and hydroxymethyl groups allows for selective transformations. For example, the amino group can be protected, allowing for reactions at the hydroxymethyl group, such as oxidation or esterification. Subsequently, deprotection of the amino group would allow for its further functionalization, for instance, through acylation or alkylation. This stepwise approach enables the introduction of a variety of functional groups onto the cubane core, leading to a diverse library of derivatives.

The synthesis of functionalized cubane building blocks is a key area of research, often starting from commercially available materials like cubane-1,4-dicarboxylic acid dimethyl ester. figshare.com The availability of this compound provides a more direct route to 1,4-disubstituted cubanes with amino and oxygen-containing functionalities. Research on the synthesis of cubane derivatives has demonstrated the preparation of various functionalized compounds, including those with potential biological activity. researchgate.net For instance, the synthesis of cubane-substituted dipeptides highlights the utility of functionalized cubanes in creating complex bioactive molecules. researchgate.net

Table 1: Potential Derivatizations of this compound

| Functional Group | Potential Reactions | Resulting Functional Group |

| Amino Group | Acylation, Sulfonylation, Alkylation, Reductive Amination | Amide, Sulfonamide, Secondary/Tertiary Amine |

| Hydroxymethyl Group | Oxidation, Esterification, Etherification, Halogenation | Aldehyde, Carboxylic Acid, Ester, Ether, Halide |

Bioisosteric Applications in Chemical Biology and Drug Design Research

The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to improve biological activity, is a cornerstone of modern drug discovery. researchgate.net The cubane moiety has emerged as a fascinating non-classical bioisostere, particularly for aromatic rings.

The cubane cage is often considered a three-dimensional, non-planar bioisostere of the benzene (B151609) ring. ucl.ac.uk This is due to the similar distance between the 1 and 4 positions of the cubane core compared to the para-positions of a benzene ring. The replacement of a flat aromatic ring with a rigid, spherical cubane scaffold can lead to significant improvements in the pharmacological profile of a drug candidate. These improvements can include enhanced solubility, increased metabolic stability, and altered binding interactions with biological targets. ucl.ac.uk While the metabolic stability of cubanes can be advantageous, there are instances where the cubane itself can become a site of metabolic activity. ucl.ac.uk

The use of cubane as a benzene mimic has been explored in various medicinal chemistry programs. For example, in the development of novel antimalarial agents, the replacement of a phenyl group with a cubane moiety resulted in analogues with improved in vitro potency against Plasmodium falciparum. ucl.ac.uk

The rigid nature of the cubane scaffold is a key attribute for its use in the design of molecules for studying molecular recognition. rsc.org Unlike flexible aliphatic chains, the cubane core holds appended functional groups in a fixed and predictable orientation. This pre-organization minimizes the entropic penalty upon binding to a biological target, which can lead to higher binding affinities.

The bifunctional nature of this compound makes it an excellent starting point for the synthesis of rigid molecular probes. The amino and hydroxymethyl groups can be elaborated into various functionalities capable of engaging in specific non-covalent interactions, such as hydrogen bonding, electrostatic interactions, or hydrophobic interactions. By systematically varying these functionalities on the rigid cubane core, researchers can probe the specific requirements for binding to a receptor or enzyme active site.

Tool compounds are essential for elucidating biological pathways and validating drug targets. The unique properties of cubane derivatives make them valuable as molecular probes. The incorporation of a cubane moiety into a bioactive molecule can help to understand the role of steric bulk and three-dimensional shape in ligand-receptor interactions.

This compound, with its two functional groups, can be readily derivatized to incorporate reporter groups, such as fluorescent tags or biotin, while the other functional group can be modified to modulate biological activity. Such dual-functionalized probes can be used in a variety of biological assays, including fluorescence microscopy and affinity chromatography, to study the distribution and binding partners of a target protein. While specific examples of this compound being used as a tool compound are not readily found in the literature, the principles of chemical biology and the reactivity of the compound strongly support its potential in this area. The development of bioactive compounds often involves the synthesis of numerous analogues to establish structure-activity relationships, a process where versatile building blocks like this compound are invaluable. nih.gov

Table 2: Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₁NO | biosynth.com |

| Molecular Weight | 149.19 g/mol | biosynth.com |

| CAS Number | 2108611-47-6 | biosynth.com |

| Physical Form | Crystals | sigmaaldrich.com |

Integration into Materials Science Research

The unique 1,4-disubstitution pattern of this compound, with its amino and methanol (B129727) functionalities, presents an intriguing scaffold for the construction of extended three-dimensional structures. In theory, these functional groups could serve as versatile points for covalent bond formation or metal coordination, making the molecule a prime candidate for applications in materials science.

Development of Novel Organic Cage Compounds

Organic cage compounds are discrete, three-dimensional molecules with intrinsic cavities, which have shown promise in applications such as gas storage, molecular recognition, and catalysis. The self-assembly of these cages often relies on dynamic covalent chemistry, where reversible bond formation allows for the "error-checking" and eventual formation of the thermodynamically most stable cage structure.

The bifunctional nature of this compound, possessing both an amine and an alcohol, makes it a theoretically ideal building block for the synthesis of organic cages. For instance, the amine group could react with aldehydes to form imines, a common linkage in the synthesis of covalent organic cages. Similarly, the methanol group could undergo reactions to form esters or ethers, providing alternative pathways to cage formation. The rigid cubane core would enforce a specific geometry on the resulting cage, potentially leading to novel cavity sizes and shapes.

However, a comprehensive search of scientific databases yields no published research specifically demonstrating the synthesis of organic cage compounds using this compound as a building block. While the synthesis of organic cages from other amine- and alcohol-containing building blocks is well-established, the application of this specific cubane derivative remains an open area for investigation.

Coordination Chemistry with Cubane-Derived Ligands

The field of coordination chemistry explores the formation of complexes between metal ions and ligands. The geometry and electronic properties of the ligand play a crucial role in determining the structure and function of the resulting metal complex. Cubane-based ligands are of particular interest due to their rigid nature, which can enforce specific coordination geometries and facilitate the formation of predictable metal-organic frameworks (MOFs) or discrete coordination cages.

The amino and hydroxyl groups of this compound are both capable of coordinating to metal centers. The nitrogen atom of the amine and the oxygen atom of the alcohol can act as Lewis bases, donating their lone pairs of electrons to a metal ion. This dual functionality could allow the molecule to act as a bridging ligand, connecting multiple metal centers to form extended one-, two-, or three-dimensional networks.

Despite these theoretical possibilities, there is a lack of experimental studies in the scientific literature detailing the coordination chemistry of this compound. Research on cubane-based ligands has predominantly focused on carboxylate-substituted cubanes, which have been successfully employed in the construction of MOFs. The potential of this compound as a ligand in coordination chemistry is yet to be experimentally realized and reported.

Future Research Directions for 1 Amino Cuban 4 Yl Methanol

Development of More Efficient and Sustainable Synthetic Routes

Key areas for exploration include:

Novel C-H Functionalization: Direct and selective C-H functionalization of the cubane (B1203433) core is a significant challenge due to the high C–H bond dissociation energy. biosynth.com Developing new catalytic systems, potentially involving photoredox or transition-metal catalysis, could provide more direct access to (1-Amino-cuban-4-yl)-methanol and other derivatives, bypassing lengthy pre-functionalization steps. youtube.com

Green Chemistry Approaches: Investigating the use of greener solvents, reducing waste generation, and employing catalytic rather than stoichiometric reagents are crucial for the sustainable production of cubane derivatives. researchgate.net

Scalable Syntheses: Current synthetic protocols are often limited to laboratory scales. researchgate.net Developing robust and scalable syntheses is essential for making this compound and related compounds more widely available for various applications. researchgate.net

Exploration of Novel Reactivity and Transformation Pathways

The strained nature of the cubane cage imparts unique reactivity that is yet to be fully explored. acs.org Understanding and harnessing this reactivity can lead to the development of novel chemical transformations and the synthesis of new molecular architectures.

Future investigations should target:

Ring-Opening Reactions: Controlled and selective ring-opening of the cubane cage in this compound could provide access to novel and complex scaffolds that are not easily accessible through other synthetic methods. wikipedia.org

Reactions of the Amino and Methanol (B129727) Groups: The presence of both amino and methanol functionalities allows for a wide range of chemical modifications. Research into the selective transformation of these groups, both individually and in concert, can lead to a diverse library of cubane-based compounds with tailored properties.

Metal-Catalyzed Cross-Coupling Reactions: While challenges exist due to potential cubane decomposition, the development of milder cross-coupling conditions, such as those employing copper photoredox catalysis, could enable the efficient coupling of this compound with various partners, expanding its synthetic utility. youtube.com

Advanced Computational Design of Next-Generation Cubane Amino Alcohols

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and optimization of new molecules. Applying these techniques to cubane amino alcohols can guide synthetic efforts and predict the properties of novel derivatives.

Future research in this area should include:

Predictive Modeling of Properties: Utilizing quantum mechanical calculations and molecular dynamics simulations to predict key properties such as reactivity, solubility, and metabolic stability of new cubane amino alcohol derivatives. researchgate.net This can help prioritize synthetic targets with the most promising characteristics.

Design of Novel Bioisosteres: The cubane cage is recognized as a bioisostere for the benzene (B151609) ring, offering a non-aromatic, rigid scaffold with improved metabolic stability. biosynth.comacs.org Computational methods can be employed to design next-generation cubane amino alcohols as bioisosteres for specific biological targets, potentially leading to the development of new therapeutic agents. biosynth.com

Understanding Reaction Mechanisms: Detailed computational studies can provide insights into the mechanisms of reactions involving cubane amino alcohols, aiding in the optimization of reaction conditions and the development of new synthetic methodologies.

Expanding Interdisciplinary Research Applications in Chemical Sciences

The unique properties of this compound make it an attractive candidate for a wide range of applications across different areas of chemical science.

Promising areas for future interdisciplinary research include:

Medicinal Chemistry: The cubane scaffold's stability and ability to present substituents in well-defined spatial orientations make it a valuable platform in drug discovery. acs.orgic.ac.uk this compound can serve as a versatile building block for synthesizing novel bioactive molecules, potentially as anticancer or antiviral agents. bris.ac.uk Its role as a benzene bioisostere can lead to compounds with improved pharmacokinetic profiles. enamine.net

Materials Science: The rigid and well-defined geometry of the cubane cage makes it an ideal component for creating novel materials. bris.ac.uk Polycubanes and other polymers incorporating this compound could lead to materials with exceptional properties, such as high density and thermal stability. bris.ac.ukwordpress.com There is also potential for applications in the development of new explosives and propellants due to the high energy content of the cubane cage. bris.ac.ukwordpress.com

Supramolecular Chemistry and Crystal Engineering: The amino and methanol groups of this compound can participate in hydrogen bonding and other non-covalent interactions, making it a valuable tecton for the construction of well-defined supramolecular assemblies and coordination polymers.

Q & A

Basic Question: What are the established synthetic routes for (1-Amino-cuban-4-yl)-methanol?

Answer:

The synthesis typically involves cyclobutane ring functionalization followed by aminomethylation. A common approach includes:

- Step 1 : Formation of the cubane core via [2+2] photocycloaddition or strain-driven cyclization under controlled temperature (-10°C to 25°C) .

- Step 2 : Introduction of the aminomethyl group using reductive amination or nucleophilic substitution, often with ammonia or alkylamines in methanol/THF solvents .

- Step 3 : Hydroxymethylation via oxidation-reduction sequences (e.g., NaBH₄ reduction of a ketone intermediate) .

Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield optimization requires careful control of stoichiometry and reaction time .

Basic Question: What analytical methods are recommended for characterizing this compound?

Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm cubane ring integrity and substituent positions. Aromatic protons in cubane derivatives show distinct upfield shifts (δ 2.5–4.0 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) paired with mass spectrometry to verify purity (>95%) and molecular weight .

- X-ray Crystallography : For absolute stereochemical confirmation, though cubane derivatives often require low-temperature crystallization due to strain .

Basic Question: What are the primary research applications of this compound?

Answer:

- Drug Discovery : Acts as a rigid scaffold for kinase inhibitors (e.g., Mps1 inhibitors) due to its cubane core’s ability to mimic aromatic pharmacophores while reducing metabolic instability .

- Material Science : Used in designing high-energy-density materials, leveraging cubane’s strain energy (≈140 kcal/mol) .

- Enzyme Studies : The amino and hydroxyl groups facilitate covalent binding studies with proteases or oxidoreductases .

Advanced Question: How can researchers optimize reaction yields in large-scale synthesis?

Answer: